molecular formula C26H28FN3O3 B2752771 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1704533-47-0

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2752771
CAS No.: 1704533-47-0
M. Wt: 449.526
InChI Key: QTSMQPMEDQBBLR-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C26H28FN3O3 and its molecular weight is 449.526. The purity is usually 95%.
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Biological Activity

The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound features a bipiperidine core linked to a fluorophenoxy group and an isoxazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.

PropertyValue
Molecular FormulaC21H26FN3O3
Molecular Weight387.4 g/mol
CAS Number1704533-17-4
DensityNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptors and enzymes. The bipiperidine structure allows it to mimic natural neurotransmitters, enhancing its binding affinity to specific receptors involved in neurological disorders.

Key Mechanisms:

  • GABA Receptor Modulation : The compound may act as a positive allosteric modulator of GABAA receptors, influencing inhibitory neurotransmission.
  • Estrogen Receptor Interaction : It has been suggested that similar compounds can act as estrogen receptor degraders, which may have implications in cancer therapy.
  • Kinase Inhibition : Potential activity against kinases involved in cancer progression has been noted, indicating a multifaceted mechanism of action.

Biological Activity and Therapeutic Applications

Research indicates that this compound could be beneficial in various therapeutic areas:

Neurological Disorders

Studies suggest that compounds with a bipiperidine structure exhibit significant promise in treating conditions such as:

  • Anxiety Disorders : By modulating GABAergic activity.
  • Depression : Potential effects on serotonin pathways.

Oncology

The dual-action nature of this compound implies potential applications in cancer treatment:

  • Inhibition of Tumor Growth : Through modulation of estrogen receptors and kinase pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential efficacy of this compound.

  • Study on GABAAR Modulators :
    • Researchers identified that compounds with similar bipiperidine structures enhanced GABAAR activity, leading to increased neuronal inhibition and potential anxiolytic effects.
  • Estrogen Receptor Degradation :
    • A study highlighted the role of biphenyl compounds in degrading estrogen receptors, suggesting that modifications could enhance this activity for therapeutic use in breast cancer.
  • Kinase Inhibition Studies :
    • Investigations into similar isoxazole derivatives revealed their ability to inhibit specific kinases involved in cell proliferation, indicating a pathway for further exploration with the target compound.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O3/c27-22-8-4-5-9-24(22)32-21-12-16-29(17-13-21)20-10-14-30(15-11-20)26(31)23-18-25(33-28-23)19-6-2-1-3-7-19/h1-9,18,20-21H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMQPMEDQBBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.